

Application Notes: Ensartinib for Lung Cancer Cell Line Research

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Compound of Interest

Compound Name: *Ensartinib*

Cat. No.: *B612282*

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Introduction

Ensartinib is a potent and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1] It is a second-generation tyrosine kinase inhibitor (TKI) developed to treat non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[2][3] Chromosomal rearrangements can lead to the formation of an ALK fusion protein, a potent oncogenic driver in a subset of NSCLC cases.[4][5] **Ensartinib** has demonstrated significant antitumor activity in both preclinical models and clinical trials, showing superiority in progression-free survival compared to the first-generation ALK inhibitor, crizotinib.[6][7][8] Notably, it has also shown efficacy against central nervous system (CNS) metastases.[9][10]

Mechanism of Action

The primary mechanism of action for **ensartinib** is the competitive inhibition of ATP binding to the ALK tyrosine kinase domain.[4] In ALK-positive lung cancer, a genetic rearrangement creates an ALK fusion protein with constitutive kinase activity. This leads to the continuous activation of downstream signaling pathways, such as the PI3K/AKT, and RAS/MEK/ERK cascades, promoting uncontrolled cell proliferation and survival.[4][11]

Ensartinib binds to the ALK kinase, altering its shape and rendering it inactive. This action blocks the phosphorylation and activation of ALK, thereby halting the signaling pathways that fuel tumor growth.[11] The ultimate effects of this inhibition are the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[4][11]

A key advantage of **ensartinib** is its efficacy against a wide spectrum of ALK mutations, including several that confer resistance to first-generation inhibitors like crizotinib.[4][9] It is also a multi-target inhibitor, showing activity against other kinases such as ROS1 and MET.[6][12]

Data Presentation

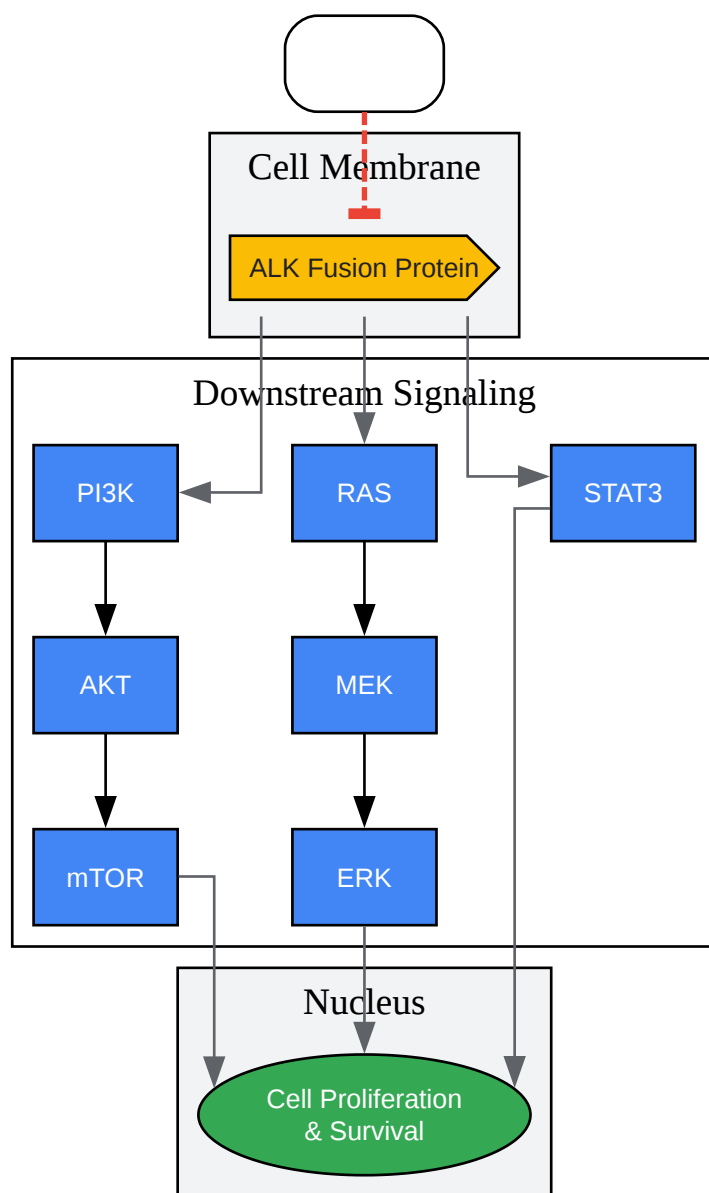
Table 1: Inhibitory Activity (IC50) of **Ensartinib** Against Various Kinases

Target Kinase	IC50 (nmol/L)	Reference
ALK (Wild-Type)	< 4	[13]
TPM3-TRKA	< 1	[13]
TRKC	< 1	[13]
GOPC-ROS1	< 1	[13]
c-MET	1.8	[12]
EphA2	1 - 10	[13]
EphA1	1 - 10	[13]
EphB1	1 - 10	[13]

Table 2: Inhibitory Activity (IC50) of **Ensartinib** Against Crizotinib-Resistant ALK Mutants

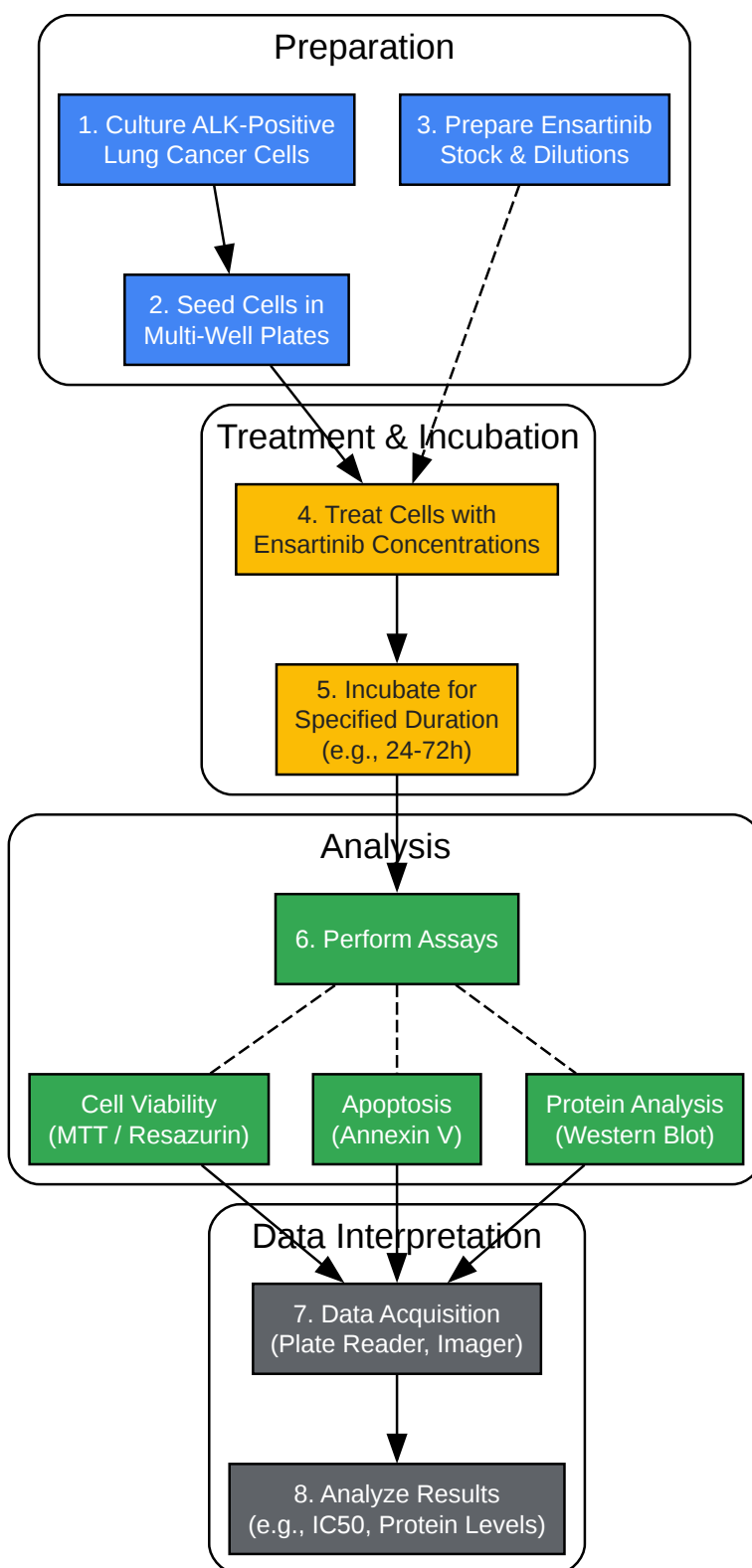
ALK Mutant	IC50 (nmol/L)	Reference
F1174	< 0.4	[9]
C1156Y	< 0.4	[9]
L1196M	< 0.4	[9]
S1206R	< 0.4	[9]
T1151	< 0.4	[9]
G1202R	3.8	[9]

Signaling Pathway and Experimental Workflow



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Ensartinib inhibits the ALK fusion protein, blocking downstream pro-survival pathways.



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